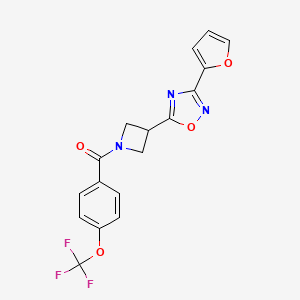

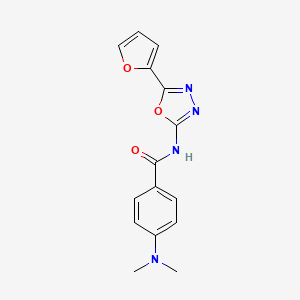

4-(dimethylamino)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(dimethylamino)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" is a benzamide derivative that is likely to possess interesting chemical and biological properties. Benzamide derivatives are known for their potential biological applications, including their ability to inhibit enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in various physiological processes . The presence of a furan moiety and an oxadiazole ring in the compound suggests that it may have unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of an appropriate amine with an acid chloride. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid . Similarly, the synthesis of "4-(dimethylamino)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" would likely involve the formation of an amide bond between the amine group on the oxadiazole ring and the acid chloride of the dimethylamino benzoic acid.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy. In some cases, the structure can be confirmed by single-crystal X-ray diffraction . The presence of the dimethylamino group and the oxadiazole ring in the compound would contribute to its molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

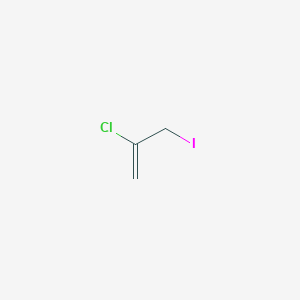

Benzamide derivatives can undergo various chemical reactions. For instance, the amino group can be acylated, or oxidized to azo and nitro groups. The chloromethyl group can react with N- and S-nucleophilic reagents, and the oxadiazole ring can undergo transformations . These reactions can be used to further modify the compound and create derivatives with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the dimethylamino group can affect the compound's basicity, while the oxadiazole ring can confer stability. The compound's reactivity with nucleophiles and electrophiles would be an important aspect of its chemical behavior . Additionally, the biological activity of the compound can be assessed through its interaction with enzymes and other biological molecules .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Compounds incorporating elements such as 1,3,4-oxadiazole rings and furan units have been synthesized and explored for various applications. For instance, the preparation of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid demonstrates the versatility of furan and oxadiazole derivatives in synthesis. These compounds have shown potential in generating a range of products with varying biological activities (S. Pirc et al., 2003).

Biological and Pharmacological Activities

1,3,4-oxadiazoles and furan derivatives are highlighted for their broad spectrum of biological and pharmacological activities. For example, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showing good thermal stability and solubility, making them suitable for creating thin flexible films with potential applications in materials science (I. Sava et al., 2003). Furthermore, the derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This highlights their importance as synthons in drug development, with examples of commercial drugs containing the 1,3,4-oxadiazole ring demonstrating strong antibacterial and antiviral activities (Ankit Siwach & P. Verma, 2020).

Materials Science Applications

The incorporation of oxadiazole or furan units into polymers and materials has been explored for enhancing the properties of these materials. Aromatic polyamides with pendent acetoxybenzamide groups, containing oxadiazole units, have been shown to form thin films with good mechanical strength and thermal stability, suggesting their utility in high-performance materials applications (I. Sava et al., 2003).

Propiedades

IUPAC Name |

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-19(2)11-7-5-10(6-8-11)13(20)16-15-18-17-14(22-15)12-4-3-9-21-12/h3-9H,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCFZCFLGARJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)

![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)